molecular formula C8H11ClN2O2 B1391368 3-[(Pyridin-2-yl)amino]propanoic acid hydrochloride CAS No. 1181458-18-3

3-[(Pyridin-2-yl)amino]propanoic acid hydrochloride

Cat. No.: B1391368
CAS No.: 1181458-18-3
M. Wt: 202.64 g/mol
InChI Key: BAMWCDMOHPRMKW-UHFFFAOYSA-N
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Description

3-[(Pyridin-2-yl)amino]propanoic acid hydrochloride is a chemical compound with the CAS Number: 1181458-18-3 . It is also known as N-(2-pyridinyl)-beta-alanine hydrochloride . It is typically stored at room temperature and comes in a powder form .


Synthesis Analysis

The synthesis of 3-[(Pyridin-2-yl)amino]propanoic acid can be achieved from 2-Aminopyridine and Butyl acrylate .


Molecular Structure Analysis

The molecular weight of this compound is 202.64 . The InChI Code is 1S/C8H10N2O2.ClH/c11-8(12)4-6-10-7-3-1-2-5-9-7;/h1-3,5H,4,6H2,(H,9,10)(H,11,12);1H .


Chemical Reactions Analysis

3-[(Pyridin-2-yl)amino]propanoic acid can be used in the preparation of Dabigatran etexilate derivatives .


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature .

Scientific Research Applications

  • Synthesis of Bioactive Compounds : 3-[(Pyridin-2-yl)amino]propanoic acid hydrochloride plays a crucial role in the synthesis of various bioactive compounds. For example, it's used in the preparation of β-hydroxy-α-amino acids, which are intermediates in developing certain drug candidates (Goldberg et al., 2015). Another study reported the synthesis of novel pyridine substituted amino acids, indicating the chemical's role in creating new biologically active substances (Shilin, Voitenko, & Nechai, 2019).

  • Environmental and Pharmaceutical Analysis : In analytical chemistry, this compound has been used as an ion-pairing reagent for the separation and determination of metal ions in environmental and pharmaceutical samples (Belin & Gülaçar, 2005).

  • Development of Anticancer Agents : Research involving the manipulation of 3-(Pyridin-3-yl)propanoic acid ligands coordinated to platinum(II) compounds for developing potential anticancer agents has been conducted. These complexes are studied for their stability, reactivity, and antiproliferative activity (Cabrera et al., 2019).

  • Synthesis of Medicinal Compounds : It is used in the synthesis of specific medicinal compounds like dabigatran etexilate, showcasing its role in pharmaceutical manufacturing (Huansheng, 2013).

  • Fluorescence Properties and Antibacterial Activity : The compound is utilized in the synthesis of pyridinecarbonitriles with amino acid function, which are studied for their fluorescence properties and antibacterial activity (Girgis, Kalmouch, & Hosni, 2004).

  • Synthesis of Dyes : It is also used in the synthesis of azo pyrazolo[1,5-a]pyrimidine-thieno[2,3-b]pyridine derivatives, which are applied as disperse dyes for textile applications (Ho, 2005).

Safety and Hazards

The compound has been classified with the signal word “Warning” and is associated with the following hazard statements: H315, H319, H335 . Precautionary measures include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Mechanism of Action

Target of Action

It is known that similar compounds have been used in the preparation of dabigatran etexilate derivatives , which are direct thrombin inhibitors. Therefore, it is possible that 3-[(Pyridin-2-yl)amino]propanoic acid hydrochloride may also interact with thrombin or related proteins, but this requires further investigation.

Mode of Action

Given its potential relation to Dabigatran etexilate derivatives , it might inhibit thrombin, preventing the conversion of fibrinogen to fibrin, and thus impeding blood clot formation.

Biochemical Pathways

If it acts similarly to Dabigatran etexilate derivatives , it could impact the coagulation cascade by inhibiting thrombin. This would disrupt the formation of fibrin clots, affecting hemostasis.

Result of Action

If it acts as a thrombin inhibitor like Dabigatran etexilate derivatives , it could prevent blood clot formation at the molecular level and alter cellular processes related to coagulation.

Biochemical Analysis

Biochemical Properties

3-[(Pyridin-2-yl)amino]propanoic acid hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to be involved in the preparation of Dabigatran etexilate derivatives . The compound’s interactions with enzymes and proteins are primarily mediated through its pyridine ring, which can form hydrogen bonds and coordinate with metal ions in the active sites of enzymes. These interactions can modulate the activity of enzymes, leading to changes in biochemical pathways.

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can affect the function of various cell types by altering the activity of key signaling molecules and transcription factors. For instance, it may modulate the expression of genes involved in metabolic pathways, leading to changes in cellular energy production and utilization . Additionally, its impact on cell signaling pathways can result in altered cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. This binding can result in either inhibition or activation of the target molecules, depending on the nature of the interaction . The compound’s ability to form hydrogen bonds and coordinate with metal ions plays a crucial role in these interactions. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard storage conditions, but it may degrade over extended periods or under specific environmental conditions

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular damage and impaired organ function . Threshold effects have been observed, where the compound’s impact on biological systems changes significantly at specific dosage levels. These findings highlight the importance of careful dosage optimization in preclinical studies to ensure safety and efficacy.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can influence metabolic flux and alter the levels of specific metabolites . Its interactions with enzymes such as aminotransferases and dehydrogenases can modulate the conversion of substrates into products, affecting overall metabolic balance. Additionally, the compound’s impact on cofactor availability can further influence metabolic reactions, leading to changes in cellular energy production and biosynthesis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by transporter proteins, facilitating its uptake and distribution within different cellular compartments . Once inside the cell, it may interact with binding proteins that influence its localization and accumulation. These interactions can affect the compound’s bioavailability and efficacy, highlighting the importance of understanding its transport mechanisms for effective therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the mitochondria, where it can influence energy production and metabolic processes. Alternatively, it may be directed to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression. Understanding the subcellular localization of this compound is essential for elucidating its mechanisms of action and optimizing its therapeutic potential.

Properties

IUPAC Name

3-(pyridin-2-ylamino)propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2.ClH/c11-8(12)4-6-10-7-3-1-2-5-9-7;/h1-3,5H,4,6H2,(H,9,10)(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAMWCDMOHPRMKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NCCC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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